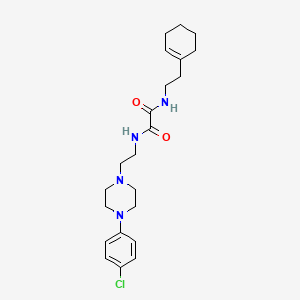

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

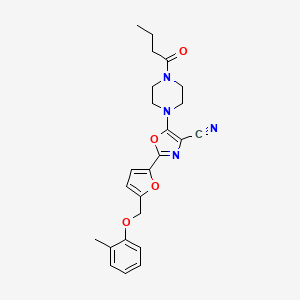

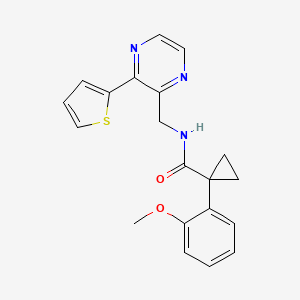

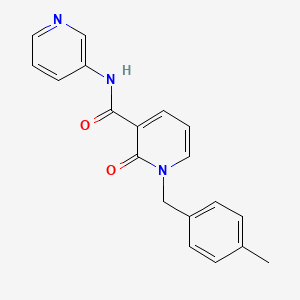

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H31ClN4O2 and its molecular weight is 418.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacological Potential

Molecular Interaction and Binding Analysis : Research has shown that compounds similar to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide exhibit potent and selective antagonistic properties for specific receptors, suggesting potential applications in designing receptor-specific drugs. For instance, the molecular interaction of related antagonists with the CB1 cannabinoid receptor has been elucidated using computational methods, contributing to our understanding of steric binding interactions and the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Synthesis and Crystal Structure Analysis : The synthesis and analysis of crystal structures of compounds containing piperazine and cyclohexane units have been extensively studied. These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the development of new materials and pharmaceuticals. For example, the study on levocetirizinium dipicrate offers detailed crystal packing information, highlighting the importance of such analyses in understanding compound stability and reactivity (Jasinski et al., 2010).

Cyclization Reactions and Ligand Efficiency : Research into the reactivity of coordinatively bound oxalamidines demonstrates the potential of these compounds in synthesizing metalacycles, which are relevant in catalysis and material science. The ability to form coordinated metalacycles through cyclization reactions opens avenues for developing novel catalytic systems and enhancing ligand efficiency in metal-organic frameworks (Fehling et al., 1995).

Pharmacological Applications : Analogues of σ receptor ligands and their modifications have been investigated for therapeutic applications in oncology and as diagnostic tools in positron emission tomography (PET) imaging. These studies are foundational in designing drugs with optimized pharmacokinetic properties, such as reduced lipophilicity and enhanced receptor selectivity, which are critical for improving drug efficacy and reducing side effects (Abate et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.

Pharmacokinetics

Its solubility in dmso is reported to be 22 mg/ml, while it is insoluble in water . This could potentially affect its bioavailability and distribution in the body.

properties

IUPAC Name |

N'-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClN4O2/c23-19-6-8-20(9-7-19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-4-2-1-3-5-18/h4,6-9H,1-3,5,10-17H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNTVYDNDYVMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine](/img/structure/B2428359.png)

![Spiro[3.3]heptane-2-thiol](/img/structure/B2428360.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2428363.png)

![ethyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2428366.png)

![6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428367.png)

![methyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2428375.png)

![(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2428376.png)

![Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate](/img/structure/B2428382.png)